2-(Trifluoromethyl)pyrazine

Description

The exact mass of the compound 2-(Trifluoromethyl)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

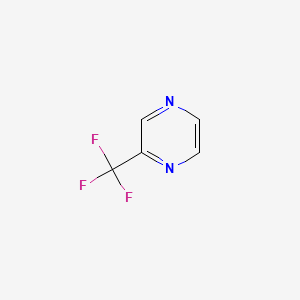

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-3-9-1-2-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAMSISEJZMQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591489 | |

| Record name | 2-(Trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-67-2 | |

| Record name | 2-(Trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-(Trifluoromethyl)pyrazine (CAS Number: 61655-67-2), a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its synthesis and reactivity, and highlight its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile fluorinated heterocycle.

Core Molecular Attributes and Physicochemical Properties

2-(Trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethyl group.[1][2] This trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical and biological properties.[3] The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the pyrazine ring, impacting its reactivity and potential interactions with biological targets.[3]

Key Identifiers and Physical Data

A summary of the essential identifiers and physical properties of 2-(Trifluoromethyl)pyrazine is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 61655-67-2 | [1] |

| Molecular Formula | C₅H₃F₃N₂ | [1][2] |

| Molecular Weight | 148.09 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Density | 1.344 g/mL at 25 °C | [1] |

| Boiling Point | 116-118 °C | [2][4] |

| Refractive Index | n20/D 1.417 | [1] |

| Flash Point | 33.3 °C (91.9 °F) |

Spectral Data Synopsis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(Trifluoromethyl)pyrazine. Key spectral data are summarized below:

-

¹H NMR (400 MHz, CDCl₃): δ 9.02 (s, 1H), 8.86 (d, J = 2.4 Hz, 1H), 8.77 – 8.73 (m, 1H).[5]

-

¹⁹F NMR (376 MHz, CDCl₃): Chemical shifts are typically observed around -62 to -68 ppm (relative to a standard), characteristic of a CF₃ group attached to an aromatic ring. For example, a related compound, 2-fluoro-4-(trifluoromethyl)pyridine, shows a signal at δ -65.12 (s, 3F).[5][6]

Synthesis and Reactivity Profile

The synthesis of trifluoromethylated heterocycles is a significant area of research in organic chemistry.[7][8] The introduction of a trifluoromethyl group can be challenging, often requiring specialized reagents and reaction conditions.

Synthetic Strategies

While a specific, detailed synthesis for 2-(Trifluoromethyl)pyrazine was not found in the initial search, a common and effective method for producing trifluoromethylated pyridines and pyrazines involves the chlorine/fluorine exchange of a corresponding trichloromethyl-substituted precursor.[8] This process is often carried out at high temperatures in the vapor phase.[8]

Another powerful approach is the construction of the pyrazine ring from a trifluoromethyl-containing building block.[7][9] For instance, the condensation of an ortho-diamine with a 1,2-dicarbonyl compound bearing a trifluoromethyl group can yield the desired pyrazine derivative.[9]

Conceptual Synthetic Workflow:

Below is a generalized workflow illustrating a potential synthetic route to 2-(Trifluoromethyl)pyrazine, based on established methodologies for similar compounds.

Caption: Conceptual workflow for the synthesis of 2-(Trifluoromethyl)pyrazine.

Reactivity Insights

The pyrazine ring is an electron-deficient system, and the presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic nature makes the pyrazine core susceptible to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[3] The -CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to target proteins.[3]

2-(Trifluoromethyl)pyrazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazine scaffold itself is present in numerous biologically active compounds and approved drugs.[10] Its derivatives have been investigated for a wide range of activities, including as kinase inhibitors for cancer therapy.[11]

Logical Flow of Application in Drug Discovery:

The following diagram illustrates the role of 2-(Trifluoromethyl)pyrazine as a starting material in a typical drug discovery pipeline.

Caption: Role of 2-(Trifluoromethyl)pyrazine in a drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Trifluoromethyl)pyrazine.

Hazard Identification and Precautionary Measures

2-(Trifluoromethyl)pyrazine is classified as a flammable liquid and is toxic if swallowed.[12] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[12]

Key Safety Information:

-

Signal Word: Danger

-

Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Storage

Store in a cool, well-ventilated area, away from ignition sources. Keep the container tightly closed. Long-term storage at -20°C is recommended for maintaining the integrity of the compound.[13]

Conclusion

2-(Trifluoromethyl)pyrazine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. Its unique combination of a heterocyclic pyrazine core and a trifluoromethyl substituent provides a powerful tool for modulating the properties of drug candidates. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in research and development.

References

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Trifluoromethoxypyrazines: Preparation and Properties - MDPI. [Link]

-

2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

2 - Supporting Information. [Link]

-

Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - RSC Publishing. [Link]

-

2-(6-(trifluoromethyl)pyridin-2-yl)pyrazine - SpectraBase. [Link]

-

61655-67-2|2-(Trifluoromethyl)pyrazine - BIOFOUNT. [Link]

-

Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry | The Journal of Organic Chemistry - ACS Publications. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Semantic Scholar. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF - ResearchGate. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

Sources

- 1. 2-(Trifluoromethyl)pyrazine 97 61655-67-2 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas Landing [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Trifluoromethyl)pyrazine, 97% | Fisher Scientific [fishersci.ca]

- 13. 61655-67-2|2-(Trifluoromethyl)pyrazine|2-(Trifluoromethyl)pyrazine|-范德生物科技公司 [bio-fount.com]

A Technical Guide to 2-(Trifluoromethyl)pyrazine for Advanced Research and Development

This document provides an in-depth technical examination of 2-(Trifluoromethyl)pyrazine, a key heterocyclic building block in modern medicinal and materials science. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core physicochemical data, detailed synthetic protocols, reactivity insights, and practical applications, grounding all information in authoritative scientific sources.

Part 1: Core Molecular Profile and Physicochemical Properties

2-(Trifluoromethyl)pyrazine is a substituted pyrazine where a hydrogen atom is replaced by a trifluoromethyl (-CF3) group. This substitution profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery. The strong electron-withdrawing nature of the -CF3 group deactivates the pyrazine ring, impacting its reactivity in subsequent chemical transformations.

Chemical Identity and Molecular Structure

The fundamental identifiers and structural representations of 2-(Trifluoromethyl)pyrazine are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Data | Source(s) |

| Molecular Formula | C₅H₃F₃N₂ | [1][2] |

| Molecular Weight | 148.09 g/mol | [1] |

| CAS Number | 61655-67-2 | |

| SMILES String | FC(F)(F)c1cnccn1 | [3] |

| InChI Key | CEAMSISEJZMQEP-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Data

These properties are essential for experimental design, including reaction setup, solvent selection, and purification. The compound is a colorless liquid under standard conditions.[3][4]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 118 °C | [2] |

| Density | 1.344 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Flash Point | 33.3 °C (91.9 °F) | [3] |

| Assay (GC) | ≥96.0% - 97% | [3][4] |

While specific, publicly available spectra for this exact compound are limited, typical spectroscopic features can be predicted based on its structure. The ¹H NMR would show three distinct aromatic protons on the pyrazine ring. The ¹⁹F NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The mass spectrum would show a molecular ion peak (M⁺) at m/z 148.

Part 2: Synthesis and Chemical Reactivity

The synthesis of trifluoromethylated heterocycles is a well-established field, often leveraging the stability and unique properties of the trifluoromethyl group.[5]

Synthetic Approach

A common method for introducing a trifluoromethyl group onto a heterocyclic ring involves the transformation of a corresponding carboxylic acid or its derivative. One referenced synthesis points to methodologies described in the Journal of Medicinal Chemistry.[2] This approach typically involves the reaction of 2-pyrazinecarboxylic acid with sulfur tetrafluoride (SF₄) or other modern fluorinating agents like DAST or Deoxo-Fluor.

Causality of Experimental Choice: The choice of a potent fluorinating agent like SF₄ is necessary to convert the highly stable carboxylic acid functional group directly into the robust trifluoromethyl group. This reaction proceeds via a fluoride-exchange mechanism, replacing the oxygen atoms with fluorine.

General Experimental Protocol (Illustrative)

The following is an illustrative protocol based on standard fluorination procedures for heterocyclic carboxylic acids.

-

Reaction Setup: In a high-pressure resistant vessel (e.g., a stainless-steel autoclave) suitable for handling corrosive reagents, charge 2-pyrazinecarboxylic acid and an excess of a suitable solvent like anhydrous hydrogen fluoride (HF) or dichloromethane.

-

Reagent Addition: Cool the vessel to a low temperature (e.g., -78 °C) and carefully condense sulfur tetrafluoride (SF₄) into the mixture.

-

Reaction Execution: Seal the vessel and allow it to warm to room temperature, then heat to the required reaction temperature (e.g., 80-100 °C) for several hours. The internal pressure will increase significantly.

-

Workup and Quenching: After cooling, carefully vent the excess SF₄ and HF into a scrubber containing a caustic solution (e.g., KOH or NaOH). Cautiously pour the reaction mixture onto ice and neutralize with a base such as sodium bicarbonate or aqueous ammonia.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via fractional distillation under vacuum to yield 2-(Trifluoromethyl)pyrazine as a colorless liquid.

Caption: Illustrative workflow for the synthesis of 2-(Trifluoromethyl)pyrazine.

Reactivity Profile

The pyrazine ring is inherently electron-deficient. The addition of a powerful electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . Halogenated derivatives of trifluoromethyl-pyrazine would be excellent substrates for reactions with nucleophiles like amines, alkoxides, or thiols, allowing for the facile construction of more complex molecules.

Part 3: Applications and Significance in Drug Development

The pyrazine substructure is a common motif in biologically active compounds, including approved drugs like the tuberculosis agent Pyrazinamide.[6][7] The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance key drug properties.

Pillars of the -CF₃ Group's Utility:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ +1.04), which can enhance its ability to cross cell membranes and improve oral bioavailability.[8]

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing the potency of a drug candidate.

The trifluoromethyl-pyrazine scaffold is therefore a privileged structure, combining the desirable properties of the pyrazine core with the metabolic and electronic advantages of the trifluoromethyl group.[5][9] Its derivatives are actively investigated for a range of therapeutic areas, including oncology and infectious diseases.[7]

Caption: Influence of the trifluoromethyl-pyrazine moiety on drug properties.

Part 4: Safety and Handling

2-(Trifluoromethyl)pyrazine is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Data sourced from Sigma-Aldrich.[3] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers when transferring material to prevent static discharge.

References

-

Hexonsynth, 2-(Trifluoromethyl)pyrazine Product Page, [Link][1]

-

MDPI, Trifluoromethoxypyrazines: Preparation and Properties, [Link][8]

-

SpectraBase, 2-(6-(trifluoromethyl)pyridin-2-yl)pyrazine, [Link][10]

-

ResearchGate, Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies, [Link][9]

-

J-Stage, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, [Link][11]

-

PubMed Central (PMC), Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, [Link][5]

-

RSC Publishing, Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies, [Link][7]

Sources

- 1. hexonsynth.com [hexonsynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-(Trifluoromethyl)pyrazine 97 61655-67-2 [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)pyrazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectroscopic data for 2-(Trifluoromethyl)pyrazine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)pyrazine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Trifluoromethyl)pyrazine (CAS No: 61655-67-2), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a thorough interpretation of the spectral features. We will delve into the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively confirm the molecule's structure and purity. This guide is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for structural elucidation and quality control.

Molecular Structure and Physicochemical Properties

2-(Trifluoromethyl)pyrazine is a pyrazine derivative where a hydrogen atom at position 2 is substituted with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the -CF₃ group and the inherent π-deficient character of the pyrazine ring significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 2-(Trifluoromethyl)pyrazine.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)pyrazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃F₃N₂ | [1][2] |

| Molecular Weight | 148.09 g/mol | [1] |

| CAS Number | 61655-67-2 | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.344 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.417 |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds like 2-(Trifluoromethyl)pyrazine, ¹⁹F NMR provides direct, high-sensitivity information about the fluorine environment.

Rationale and Experimental Workflow

The choice of experiment and parameters is critical for acquiring high-quality data. A standard suite of 1D NMR experiments—¹H, ¹³C{¹H}, and ¹⁹F—is typically sufficient for full structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.

Caption: Standard workflow for NMR-based structural elucidation.

Standard Experimental Protocol

-

Sample Preparation : Accurately weigh 10-20 mg of 2-(Trifluoromethyl)pyrazine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.[3]

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Key parameters include a spectral width of ~200 ppm, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and 1024 scans to achieve adequate signal-to-noise.[3]

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled spectrum. Use a spectral width appropriate for organofluorine compounds (e.g., -200 to 0 ppm). A relaxation delay of 2 seconds and 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[4]

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to all acquired FIDs. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm) or the residual CDCl₃ signal (δH = 7.26 ppm, δC = 77.16 ppm). Calibrate the ¹⁹F spectrum using an external standard like CFCl₃ (δ = 0 ppm).[5]

Data Summary and Interpretation

The NMR spectra are fully consistent with the assigned structure. The powerful deshielding effect of the pyrazine nitrogens and the -CF₃ group dominates the chemical shifts.

Table 2: ¹H NMR Data for 2-(Trifluoromethyl)pyrazine (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

|---|---|---|---|---|

| H-3 | ~9.02 | Singlet (s) | - | Adjacent to N and C-CF₃; strongly deshielded. |

| H-5 | ~8.86 | Doublet (d) | 2.4 | Coupled to H-6. Deshielded by adjacent N. |

| H-6 | ~8.75 | Multiplet (m) | - | Coupled to H-5. Deshielded by adjacent N. |

Source: Based on data from The Royal Society of Chemistry.[6]

Table 3: ¹³C NMR Data for 2-(Trifluoromethyl)pyrazine (101 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (¹JCF, ²JCF) | Interpretation |

|---|---|---|---|

| C-2 | ~141.9 | Quartet (q, J ≈ 3.2 Hz) | Carbon bearing the CF₃ group, shows coupling to F. |

| C-3 | ~147.8 | Quartet (q, J ≈ 1.3 Hz) | Aromatic CH, shows smaller coupling to CF₃. |

| C-5 | ~147.7 | Quartet (q, J ≈ 1.7 Hz) | Aromatic CH. |

| C-6 | ~144.4 | Singlet (s) | Aromatic CH. |

| -CF₃ | ~121.0 | Quartet (q, J ≈ 275.4 Hz) | Trifluoromethyl carbon, shows large one-bond coupling to F. |

Source: Based on data from The Royal Society of Chemistry.[6]

¹⁹F NMR Interpretation : The ¹⁹F NMR spectrum shows a single, sharp singlet at approximately δ -67.8 ppm (referenced to CFCl₃).[6] The singlet multiplicity confirms that all three fluorine atoms are chemically equivalent, as expected for a freely rotating -CF₃ group. The chemical shift is in the typical range for an aromatic trifluoromethyl group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Rationale and Expected Absorptions

For 2-(Trifluoromethyl)pyrazine, the key diagnostic absorptions will be the C-H and ring stretching vibrations of the pyrazine moiety and the very strong C-F stretching vibrations of the trifluoromethyl group. While an experimental spectrum is not publicly available, a reliable interpretation can be made based on established group frequencies.[7]

Standard Experimental Protocol

-

Sample Preparation : As the compound is a liquid, the spectrum can be acquired directly using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Background Acquisition : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Sample Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

Table 4: Predicted IR Absorption Bands for 2-(Trifluoromethyl)pyrazine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrazine ring. |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretch | Characteristic vibrations of the pyrazine aromatic system.[8][9] |

| 1350-1100 | Very Strong | C-F Stretch | The most intense and characteristic feature. The symmetric and asymmetric stretches of the -CF₃ group result in very strong absorptions in this region. |

| 1200-1000 | Medium-Weak | In-plane C-H Bending | Aromatic C-H in-plane bending modes. |

| 900-675 | Medium-Strong | Out-of-plane C-H Bending | Aromatic C-H out-of-plane bending modes, often sensitive to the substitution pattern. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands corresponding to various bending and stretching modes, which, while complex, is characteristic of the molecule's overall structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Rationale and Fragmentation Pathway

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable compounds like 2-(Trifluoromethyl)pyrazine. The process involves ionizing the molecule, which then fragments in a reproducible manner. The parent molecular ion (M⁺˙) and its characteristic fragments are detected.

Caption: Plausible EI fragmentation pathway for 2-(Trifluoromethyl)pyrazine.

Standard Experimental Protocol

-

GC Separation : Inject a dilute solution of the sample (e.g., 100 ppm in ethyl acetate) into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., hold at 50 °C for 1 min, then ramp at 10 °C/min to 250 °C). Helium is typically used as the carrier gas.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization (EI).

-

Mass Analysis : The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Data Interpretation

-

Molecular Ion (M⁺˙) : The primary peak of interest is the molecular ion peak. For 2-(Trifluoromethyl)pyrazine (MW = 148.09), this peak is expected at m/z = 148 . Its presence confirms the molecular weight of the compound.

-

Protonated Molecular Ion [M+H]⁺ : In some instrument configurations, a protonated molecular ion at m/z = 149 may be observed.[6] This is less common in standard EI but can occur.

-

Key Fragments :

-

m/z = 129 : Corresponds to the loss of a fluorine radical ([M-F]⁺). This is a common fragmentation for trifluoromethyl-containing compounds.

-

m/z = 79 : Corresponds to the loss of a trifluoromethyl radical ([M-CF₃]⁺), leaving the pyrazine cation. This would be a very significant fragment, confirming the presence of the -CF₃ substituent.

-

Conclusion

The collective spectroscopic data from NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provide a self-validating and unambiguous confirmation of the structure of 2-(Trifluoromethyl)pyrazine. The ¹H and ¹³C NMR spectra define the heterocyclic ring's substitution pattern, while ¹⁹F NMR confirms the presence and integrity of the trifluoromethyl group. Mass spectrometry validates the molecular weight and key structural motifs through predictable fragmentation. Finally, IR spectroscopy identifies the characteristic functional groups present in the molecule. This comprehensive dataset serves as a reliable benchmark for the identification, quality assessment, and further study of this important chemical entity.

References

- Vertex AI Search Result. (2024).

- Labchem. (n.d.). 2-(Trifluoromethyl)pyrazine, 97%.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.

- University of Rochester. (n.d.). 19F NMR Reference Standards.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrazine 97%.

- Thermo Fisher Scientific. (n.d.). 2-(Trifluoromethyl)pyrazine, 97%.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrazine 97%.

- ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook.

- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Michigan State University. (n.d.). Infrared Spectroscopy. In Chemistry LibreTexts.

Sources

- 1. 2-(Trifluoromethyl)pyrazine 97 61655-67-2 [sigmaaldrich.com]

- 2. H33338.03 [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. rsc.org [rsc.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

A-Scientist's Guide to the Biological Activity of Trifluoromethylated Pyrazines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylated pyrazines, a class of compounds demonstrating significant and diverse biological activities. We will dissect the fundamental physicochemical contributions of the CF3 moiety, explore their impact across various therapeutic areas—including oncology, infectious diseases, and virology—and provide actionable insights into the experimental validation of these promising molecules. This document is structured to serve as a practical and authoritative resource, bridging the gap between synthetic strategy and biological application.

The Strategic Advantage of Trifluoromethylation in Pyrazine Scaffolds

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in drug discovery, appearing in numerous bioactive molecules.[1] Its value is significantly amplified by the introduction of a trifluoromethyl (-CF3) group. This is not a random substitution but a deliberate tactic leveraging the unique properties of fluorine to modulate a molecule's pharmacological profile.[2]

Why the Trifluoromethyl Group is Transformative:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Attaching a CF3 group to a pyrazine ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]

-

Enhanced Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design.[2] This property can significantly improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby basic nitrogen atoms in the pyrazine ring. This alteration influences the compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.

-

Increased Binding Affinity: The CF3 group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.[2]

The following diagram illustrates the conceptual impact of trifluoromethylation on a pyrazine core, leading to an enhanced drug candidate profile.

Caption: Drug Discovery Workflow for Pyrazine Derivatives.

Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol details a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylated pyrazine compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

-

Controls are critical:

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). Trustworthiness: This validates that the solvent itself is not causing cytotoxicity.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). Trustworthiness: This confirms the assay is working and the cells are responsive to cytotoxic agents.

-

Untreated Control: Wells with cells in medium only (represents 100% viability).

-

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds or controls.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the purple crystals.

-

Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Future Perspectives

The field of trifluoromethylated pyrazines is ripe with opportunity. Future research will likely focus on:

-

Improving Selectivity: Designing inhibitors with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

-

Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant cancer cell lines or bacterial strains.

-

Multitargeted Agents: Exploring the potential of single molecules to hit multiple, synergistic targets, such as the dual c-Met/VEGFR-2 inhibitors. [3]* Expanding Therapeutic Areas: Investigating the activity of this compound class in other areas, such as neurodegenerative and inflammatory diseases.

Conclusion

Trifluoromethylated pyrazines represent a versatile and powerful chemical scaffold in drug discovery. The strategic incorporation of the CF3 group consistently enhances key pharmacological properties, leading to potent and biologically active molecules. From inhibiting key cancer pathways to combating drug-resistant bacteria and viruses, these compounds have demonstrated a breadth of therapeutic potential. The methodologies and insights provided in this guide serve as a foundation for researchers to further explore, validate, and optimize this promising class of molecules for the development of next-generation therapeutics.

References

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC.

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC.

- Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Society of Chemical Industry.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

-

Design, Synthesis, and Biological Evaluation oft[4][5][6]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH National Center for Biotechnology Information.

- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC.

- Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M pro. MDPI.

- Pharmacological activity and mechanism of pyrazines. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Pyrazines: A Guide to the Electronic and Steric Effects of the Trifluoromethyl Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group as a "Super-Halogen" in Pyrazine Scaffolds

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing bioactive molecules. However, in the relentless pursuit of optimizing drug candidates, chemists often need to fine-tune properties such as metabolic stability, lipophilicity, and target binding affinity. This is where the strategic incorporation of the trifluoromethyl (CF₃) group becomes a transformative tool.

The CF₃ group is often considered a "super-halogen" or "pseudo-halogen" due to its potent combination of electronic and steric characteristics.[2] It is strongly electron-withdrawing, highly lipophilic, and metabolically robust.[3][4] When appended to a pyrazine nucleus, the CF₃ group profoundly alters the molecule's physicochemical and pharmacological profile. This guide provides an in-depth exploration of these effects, offering field-proven insights into the causality behind experimental observations and practical methodologies for synthesis and characterization.

Pillar 1: The Dominant Electronic Effects of the Trifluoromethyl Group

The defining electronic feature of the CF₃ group is its powerful electron-withdrawing nature. This characteristic stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I).

Inductive Electron Withdrawal (-I Effect)

The three fluorine atoms, being the most electronegative elements, create a significant dipole moment by pulling electron density away from the carbon atom of the CF₃ group. This positive charge induction propagates through the sigma bond framework, effectively withdrawing electron density from the attached pyrazine ring. This deactivation of the aromatic system is a key strategy for enhancing metabolic stability, as it makes the ring less susceptible to oxidative metabolism by enzymes like Cytochrome P450.[3][4]

The diagram below illustrates the inductive pull of electrons from the pyrazine ring towards the highly electronegative fluorine atoms.

Caption: Steric hindrance from a CF₃ group blocking enzyme access.

Impact on Physicochemical Properties: A Quantitative Look

The combination of electronic and steric effects translates into tangible changes in the physicochemical properties of trifluoromethyl-pyrazines. These properties are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| Property | Effect of CF₃ Group | Rationale |

| Lipophilicity (LogP) | Increases | The CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving brain penetration. [3] |

| Acidity (pKa) | Decreases | The strong electron-withdrawing nature lowers the basicity of the pyrazine nitrogens. [5] |

| Metabolic Stability | Increases | A combination of electronic deactivation of the ring and steric shielding of metabolic hotspots reduces susceptibility to enzymatic degradation. [3][4] |

| Binding Affinity | Can Increase | The CF₃ group can engage in favorable electrostatic interactions and enforce a bioactive conformation, improving target binding. [3] |

Table 1: Physicochemical Data of Representative Trifluoromethyl-Pyrazines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethyl)pyrazine | C₅H₃F₃N₂ | 148.09 | N/A | 118 [6] |

| 3-(Trifluoromethyl)pyrazine 1-oxide | C₅H₃F₃N₂O | 164.09 | 57-59 [7] | N/A |

Synthetic Methodologies & Experimental Protocol

The introduction of a CF₃ group onto a pyrazine ring can be achieved through various synthetic strategies, often involving either the use of trifluoromethylated building blocks or direct trifluoromethylation of a pre-formed pyrazine core.

A common and effective method for direct trifluoromethylation is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), often called Ruppert's Reagent, in the presence of a fluoride source.

Workflow: Synthesis of 2-(Trifluoromethyl)pyrazine from 2-Chloropyrazine

The following diagram outlines the general workflow for the synthesis and characterization of a trifluoromethyl-pyrazine.

Sources

- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrazine: From Discovery to Modern Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract

2-(Trifluoromethyl)pyrazine is a pivotal structural motif in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, significantly modulate the physicochemical and pharmacological profiles of parent molecules. This guide provides an in-depth exploration of the synthetic routes to 2-(Trifluoromethyl)pyrazine, tracing its historical development from early, challenging methods to the sophisticated and efficient protocols available today. We will dissect the mechanistic underpinnings of key transformations, offer detailed experimental workflows, and present comparative data to empower researchers in their synthetic endeavors.

Introduction: The Rise of a Privileged Scaffold

The incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved oral bioavailability and potency of drug candidates. 2-(Trifluoromethyl)pyrazine has emerged as a particularly valuable building block, finding application in the synthesis of pharmaceuticals targeting a wide array of diseases, from infectious agents to central nervous system disorders. Its journey from a laboratory curiosity to a commercially available and widely used scaffold is a testament to the advancements in synthetic organic chemistry.

Historical Perspective: The Early Challenges of Trifluoromethylation

The initial forays into the synthesis of 2-(Trifluoromethyl)pyrazine were fraught with difficulties. Early methods often relied on harsh reaction conditions, hazardous reagents, and suffered from low yields and poor regioselectivity. The direct trifluoromethylation of the pyrazine ring was a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.

One of the earliest successful, albeit arduous, approaches involved the multi-step conversion of pyrazine-2-carboxylic acid. This classical pathway, while foundational, highlighted the need for more direct and efficient methods.

Modern Synthetic Strategies: A Toolkit for the Contemporary Chemist

The past few decades have witnessed a revolution in trifluoromethylation chemistry, leading to a diverse and powerful set of tools for the synthesis of 2-(Trifluoromethyl)pyrazine. These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.

Radical Trifluoromethylation: Taming a Reactive Intermediate

The generation of the trifluoromethyl radical (•CF3) and its subsequent addition to the pyrazine ring has become a cornerstone of modern synthesis.

The development of stable, electrophilic trifluoromethylating agents, such as the hypervalent iodine compounds developed by Togni and Umemoto, marked a significant breakthrough. These reagents allow for the transfer of a "CF3+" equivalent under relatively mild conditions.

Mechanism of Action:

The reaction is typically initiated by a single-electron transfer (SET) process, generating a trifluoromethyl radical and a radical cation of the pyrazine. These then combine to form the desired product.

Figure 1: Simplified workflow for electrophilic trifluoromethylation.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation

-

To a solution of pyrazine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a reaction vessel equipped with a stir bar, add a photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-5 mol%).

-

Add the electrophilic trifluoromethylating agent (e.g., Togni's reagent II, 1.2 mmol).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Trifluoromethyl)pyrazine.

Nucleophilic Trifluoromethylation: The Power of "CF3-"

The use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), provides a complementary and powerful approach.

TMSCF3, in the presence of a fluoride source (e.g., TBAF, CsF), generates a transient "CF3-" anion, which can then attack the electron-deficient pyrazine ring.

Mechanism of Action:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the trifluoromethyl anion adds to the pyrazine ring, followed by elimination of a hydride ion, often facilitated by an oxidant.

Figure 2: Generalized pathway for nucleophilic trifluoromethylation.

Experimental Protocol: Nucleophilic Trifluoromethylation with TMSCF3

-

Dissolve pyrazine (1.0 mmol) in a dry, aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) dropwise.

-

Add a solution of a fluoride source (e.g., TBAF, 1.0 M in THF, 1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC or GC-MS.

-

Upon completion, add an oxidant (e.g., DDQ, 1.2 mmol) and stir until the intermediate is fully converted to the product.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-(Trifluoromethyl)pyrazine.

Cross-Coupling Reactions: A Modern Paradigm

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the formation of C-CF3 bonds is no exception.

Starting from readily available 2-chloropyrazine or 2-bromopyrazine, a trifluoromethyl group can be introduced via cross-coupling with a suitable trifluoromethyl source.

Key Components:

-

Substrate: 2-Halopyrazine (Cl, Br, I)

-

Trifluoromethyl Source: (CF3)2Hg, CF3CO2Ag, or more recently, stable copper-trifluoromethyl complexes.

-

Catalyst: A palladium(0) or palladium(II) precursor with appropriate ligands (e.g., phosphines).

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation

-

In a glovebox, charge a reaction tube with 2-chloropyrazine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a trifluoromethyl source (e.g., (bpy)Cu(CF3)3, 1.2 mmol).

-

Add a dry, degassed solvent (e.g., DMF, 5 mL).

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain 2-(Trifluoromethyl)pyrazine.

Comparative Analysis of Synthetic Methods

| Method | Trifluoromethylating Agent | Typical Conditions | Advantages | Disadvantages |

| Radical (Photoredox) | Togni's Reagent II | Visible light, room temp. | Mild conditions, high functional group tolerance | Requires photocatalyst, can be expensive |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Base (TBAF), oxidant (DDQ) | Readily available reagent, good yields | Requires stoichiometric base and oxidant |

| Cross-Coupling | (bpy)Cu(CF3)3 | Pd catalyst, heat | High regioselectivity, good for functionalized pyrazines | Requires pre-functionalized substrate, potential for metal contamination |

Conclusion and Future Outlook

The synthesis of 2-(Trifluoromethyl)pyrazine has evolved from a challenging academic exercise into a robust and versatile field of study. The development of novel trifluoromethylating agents and catalytic systems continues to push the boundaries of efficiency and sustainability. Future research will likely focus on the development of even milder and more cost-effective methods, such as direct C-H trifluoromethylation, further expanding the accessibility of this important building block for the advancement of science.

References

-

A New and Convenient Method for Trifluoromethylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Trifluoromethylation of Heterocyclic Compounds. Chemical Reviews. [Link]

-

Recent Advances in the Synthesis of Trifluoromethylated Compounds. Angewandte Chemie International Edition. [Link]

-

A Stable, Electrophilic Trifluoromethylating Reagent. Journal of the American Chemical Society. [Link]

-

Nucleophilic Trifluoromethylation of Aldehydes and Ketones with Trimethyl(trifluoromethyl)silane. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

Navigating New Frontiers: A Technical Guide to Unlocking the Research Potential of 2-(Trifluoromethyl)pyrazine Derivatives

This guide provides an in-depth exploration of the untapped research and development avenues for 2-(Trifluoromethyl)pyrazine derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond established knowledge to illuminate nascent opportunities, grounded in rigorous scientific principles and actionable methodologies. We will dissect the unique physicochemical attributes of this scaffold and lay out a strategic roadmap for innovation in oncology, infectious diseases, and advanced organic electronics.

Part 1: The Strategic Value of the 2-(Trifluoromethyl)pyrazine Core

The 2-(trifluoromethyl)pyrazine scaffold is a privileged structure in modern chemistry, deriving its immense potential from the synergistic interplay between the pyrazine ring and the trifluoromethyl group. Understanding these foundational properties is critical to rationally designing next-generation molecules.

The pyrazine ring, a diazine heterocycle, is a bioisostere of pyridine and benzene, but its two nitrogen atoms at positions 1 and 4 create a more electron-deficient (π-deficient) aromatic system. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, providing versatile handles for synthetic modification. Biologically, the nitrogen atoms act as key hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.

The trifluoromethyl (-CF₃) group is not merely a fluorine-containing substituent; it is a powerful modulator of molecular properties. Its strong electron-withdrawing nature further enhances the electrophilicity of the pyrazine ring. Crucially, it significantly increases the lipophilicity of the molecule (Hansch parameter π ≈ +1.04), which can improve membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, meaning the -CF₃ group enhances metabolic stability by blocking oxidative metabolism at the site of attachment, a critical advantage in drug development.

This unique combination of an electron-deficient, hydrogen-bonding core with a metabolically robust, lipophilic-enhancing group makes 2-(trifluoromethyl)pyrazine a formidable scaffold for creating potent and selective modulators of biological and electronic systems.

Part 2: Frontiers in Medicinal Chemistry

The 2-(trifluoromethyl)pyrazine core is a validated pharmacophore, particularly in oncology. However, significant potential remains in both established and novel therapeutic areas.

Oncology: Precision Targeting of Protein Kinases

Pyrazine derivatives have been successfully developed as kinase inhibitors, acting as ATP-competitive agents that interfere with aberrant cell signaling pathways. The 2-(trifluoromethyl)pyrazine scaffold is particularly well-suited for this role, with the core interacting with the hinge region of the kinase and the substituted positions exploring deeper pockets to achieve potency and selectivity.

2.1.1. Research Area: Dual Kinase Inhibition for Overcoming Resistance

A paramount challenge in oncology is acquired resistance to single-target kinase inhibitors. A promising strategy is the development of dual inhibitors that target multiple critical nodes in a signaling cascade or parallel pathways. Derivatives oftriazolo[4,3-a]pyrazine have shown exceptional promise as dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth, angiogenesis, and metastasis.

-

Scientific Rationale: The simultaneous inhibition of c-Met and VEGFR-2 can produce a more durable and potent anti-cancer effect. The 2-(trifluoromethyl)pyrazine moiety can be incorporated into the core structure to enhance binding affinity and cellular activity.

-

Key Research Questions:

-

How can substitutions on the pyrazine ring be optimized to achieve balanced, sub-nanomolar potency against both c-Met and VEGFR-2?

-

What structural modifications can improve the pharmacokinetic profile (e.g., oral bioavailability, half-life) of these dual inhibitors?

-

Can these derivatives overcome known resistance mutations in either kinase?

-

Table 1: Representative Anti-proliferative Activity oftriazolo[4,3-a] Pyrazine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 17l | A549 (Lung) | 0.98 |

| MCF-7 (Breast) | 1.05 | |

| Hela (Cervical) | 1.28 | |

| Foretinib | A549 (Lung) | 1.12 |

| (Reference) | MCF-7 (Breast) | 1.34 |

| Hela (Cervical) | 1.56 |

2.1.2. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (Kᵢ) of a test compound against a target kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the target kinase (e.g., c-Met) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10X stock of the Eu-anti-tag antibody.

-

Prepare a 10X stock of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Serially dilute the 2-(trifluoromethyl)pyrazine test compound in DMSO, then further dilute in kinase buffer to create 4X final concentrations.

-

-

Assay Procedure (384-well plate):

-

To each well, add 2.5 µL of the 4X test compound solution.

-

Add 2.5 µL of kinase buffer with 1% DMSO to the "no inhibitor" control wells.

-

Add 5 µL of a 2X kinase/antibody mixture to all wells.

-

Add 2.5 µL of a 4X tracer solution to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation, factoring in the tracer concentration and its known Kₔ.

-

Causality and Validation: This assay is self-validating through the inclusion of "no inhibitor" (maximum signal) and "no enzyme" (background) controls. The TR-FRET format is highly sensitive and minimizes interference from compound autofluorescence. The use of a known tracer allows for the accurate determination of Kᵢ, a true measure of binding affinity.

2.1.3. Visualization: c-Met/VEGFR-2 Signaling Pathway

Caption: Inhibition of c-Met and VEGFR-2 by a 2-(trifluoromethyl)pyrazine derivative blocks downstream signaling pathways crucial for tumor proliferation and angiogenesis.

Infectious Diseases: A Scaffold for Novel Antimicrobials and Antivirals

The rise of multidrug-resistant pathogens presents a global health crisis. The unique electronic and structural features of 2-(trifluoromethyl)pyrazine derivatives make them attractive candidates for the development of new anti-infective agents.

2.2.1. Research Area: Combating Drug-Resistant Bacteria

Recent studies have shown that peptide-linked trifluoromethyl triazolo-pyrazine derivatives exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like chloramphenicol.

-

Scientific Rationale: The pyrazine core can mimic natural purine bases, potentially interfering with nucleic acid or protein synthesis. The trifluoromethyl group enhances cell penetration, allowing the compound to reach its intracellular target.

-

Key Research Questions:

-

What is the precise mechanism of action of these compounds? Do they inhibit DNA gyrase, protein synthesis, or disrupt cell membrane integrity?

-

Can SAR studies identify derivatives with an expanded spectrum of activity, including against Gram-negative bacteria?

-

What is the potential for resistance development, and can this be mitigated through structural modification?

-

2.2.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Grow the bacterial strain (e.g., MRSA) in cation-adjusted Mueller-Hinton Broth (CAMHB) to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final inoculum density of 5 x 10⁵ CFU/mL.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of CAMHB to wells 2-12.

-

Add 100 µL of the test compound at 2X the highest desired concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

Add 50 µL of the bacterial inoculum to wells 1-11.

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Trustworthiness: This protocol is a gold standard in microbiology. The inclusion of a growth control validates that the bacteria can grow under the assay conditions, while the sterility control ensures the broth is not contaminated. A known antibiotic (e.g., vancomycin for MRSA) should be run in parallel as a positive control to validate the assay's performance.

2.2.3. Unexplored Avenue: Antiviral Agents

The pyrazine scaffold is present in antiviral drugs like Favipiravir. The trifluoromethyl group can enhance binding to viral enzymes. Recent reports indicate that certain pyrazine conjugates show significant potency against SARS-CoV-2. Furthermore, trifluoromethyl pyridine piperazine derivatives have been identified as potent plant activators against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), suggesting a broad potential in antiviral research. This represents a largely unexplored but highly promising research area.

Part 3: Innovations in Materials Science

The unique electronic properties of the 2-(trifluoromethyl)pyrazine core—specifically its electron-deficient nature—make it an ideal building block for high-performance organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, device performance is dictated by the charge injection, transport, and recombination properties of the organic materials used. Electron-transporting materials (ETMs) are crucial for balancing charge carriers and achieving high efficiency.

3.1.1. Research Area: High-Performance Electron-Transporting Materials

The combination of the electron-withdrawing pyrazine ring and the -CF₃ group makes 2-(trifluoromethyl)pyrazine derivatives exceptional candidates for ETMs. 5-(Trifluoromethyl)pyrazine-2-carboxylic acid has been identified as a key intermediate for developing advanced OLED materials.

-

Scientific Rationale: The low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level of these derivatives facilitates efficient electron injection from the cathode and rapid electron transport. Their high thermal stability, enhanced by the -CF₃ group, contributes to longer device lifetimes.

-

Key Research Questions:

-

How can molecular design tune the LUMO level to perfectly match the work function of common cathode materials (e.g., Al, LiF/Al)?

-

What is the electron mobility of thin films of these materials, and how does it compare to current state-of-the-art ETMs like Alq₃ or TPBi?

-

Can these materials also function as hosts for phosphorescent or TADF emitters, and what is their triplet energy level?

-

3.1.2. Experimental Protocol: Fabrication and Characterization of a Multilayer OLED

This protocol outlines the fabrication of a simple phosphorescent OLED using a 2-(trifluoromethyl)pyrazine derivative as the ETM.

Methodology:

-

Substrate Preparation:

-

Clean an indium tin oxide (ITO)-coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.

-

Treat the substrate with UV-ozone for 15 minutes to increase the ITO work function and improve hole injection.

-

-

Thin Film Deposition (High Vacuum Thermal Evaporation):

-

Transfer the cleaned substrate to a vacuum chamber (<10⁻⁶ Torr).

-

Deposit the layers sequentially:

-

Hole Injection Layer (HIL): 20 nm of HAT-CN

-

Hole Transport Layer (HTL): 40 nm of TAPC

-

Emissive Layer (EML): 20 nm of CBP doped with 10% Ir(ppy)₃

-

Electron Transport Layer (ETL): 30 nm of the novel 2-(trifluoromethyl)pyrazine derivative

-

Electron Injection Layer (EIL): 1 nm of LiF

-

Cathode: 100 nm of Al

-

-

-

Encapsulation and Characterization:

-

Encapsulate the device under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

-

Measure the electroluminescence spectrum and calculate the CIE coordinates using a spectroradiometer.

-

Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.

-

3.1.3. Visualization: OLED Fabrication Workflow

Caption: A streamlined workflow for the fabrication and testing of an OLED device incorporating a novel 2-(trifluoromethyl)pyrazine electron-transporting material.

Part 4: Conclusion and Future Outlook

The 2-(trifluoromethyl)pyrazine scaffold is a platform of immense, yet not fully realized, potential. The strategic research directions outlined in this guide—from dual-kinase inhibitors in oncology to high-mobility electron transporters in OLEDs—represent the next wave of innovation for this versatile core. Future work should focus on developing structure-property relationships that are predictive across these different fields. For medicinal chemists, the exploration of this scaffold in targeted protein degradation (e.g., as part of a PROTAC) is a particularly exciting avenue. For materials scientists, investigating their application in thermally activated delayed fluorescence (TADF) systems and organic photovoltaics could yield breakthrough results. By leveraging the foundational principles and actionable protocols presented here, researchers are well-equipped to pioneer the next generation of advanced therapeutics and materials based on 2-(trifluoromethyl)pyrazine derivatives.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321415. [Link]

-

Sagar, N., Hadavani, R., Bijani, S., Vadodariya, P., Narula, V., Jadeja, Y., & Jain, V. (2025). Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo‐Pyrazine Derivatives. Peptide Science. [Link]

-

Lv, P., Wang, Y., Zhang, Y., Wang, L., Zhang, J., & Gong, P. (2022). Design, Synthesis, and Biological Evaluation oftriazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

-

Lv, P., Wang, Y., Zhang, Y., Wang, L., Zhang, J., & Gong, P. (2022). Design, Synthesis, and Biological Evaluation oftriazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

-

Gingipalli, L., Block, M. H., Bao, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1536-1540. [Link]

-

Sagar, N., Hadavani, R., Bijani, S., et al. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Russian Journal of Organic Chemistry, 60, 2266–2275. [Link]

-

Beierle, J. M., & Calkins, A. W. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(17), 3959. [Link]

-